BenchChemオンラインストアへようこそ!

7-((Benzyloxy)methyl)-1,4-oxazepane

Physical characterization Handling Formulation

7-((Benzyloxy)methyl)-1,4-oxazepane (CAS 1926190-22-8) is a 1,4-oxazepane derivative characterized by a seven-membered heterocyclic ring containing one nitrogen and one oxygen atom in a 1,4-relationship, with a benzyloxymethyl substituent at the 7-position. The compound has a molecular formula of C₁₃H₁₉NO₂ and a molecular weight of 221.29 g/mol, with typical commercial purity specifications ranging from 95% to 98%.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 1926190-22-8
Cat. No. B1481172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-((Benzyloxy)methyl)-1,4-oxazepane
CAS1926190-22-8
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESC1CNCCOC1COCC2=CC=CC=C2
InChIInChI=1S/C13H19NO2/c1-2-4-12(5-3-1)10-15-11-13-6-7-14-8-9-16-13/h1-5,13-14H,6-11H2
InChIKeyJYXLFEXQZKLJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-((Benzyloxy)methyl)-1,4-oxazepane (CAS 1926190-22-8) Technical Procurement Profile


7-((Benzyloxy)methyl)-1,4-oxazepane (CAS 1926190-22-8) is a 1,4-oxazepane derivative characterized by a seven-membered heterocyclic ring containing one nitrogen and one oxygen atom in a 1,4-relationship, with a benzyloxymethyl substituent at the 7-position . The compound has a molecular formula of C₁₃H₁₉NO₂ and a molecular weight of 221.29 g/mol, with typical commercial purity specifications ranging from 95% to 98% . The compound is offered as a liquid physical form and is intended exclusively for research use, not for therapeutic or veterinary applications .

7-((Benzyloxy)methyl)-1,4-oxazepane (CAS 1926190-22-8): Procurement Rationale for Non-Interchangeable 1,4-Oxazepane Scaffolds


Within the 1,4-oxazepane chemical class, even minor structural variations produce substantial differences in steric, electronic, and physicochemical profiles that fundamentally alter synthetic utility and biological behavior. The 7-((benzyloxy)methyl) substitution pattern confers a specific hydrogen bond acceptor profile (TPSA = 30.49 Ų), calculated LogP of approximately 1.58, and four rotatable bonds . These parameters differ meaningfully from other commercially available 1,4-oxazepane derivatives—including 2-methyl-1,4-oxazepane (CAS 1246456-36-9), 6-(fluoromethyl)-1,4-oxazepan-6-ol (CAS 2940942-71-0), and 7-(difluoromethyl)-1,4-oxazepane (CAS 2059988-56-4)—each of which presents distinct steric bulk, lipophilicity, and synthetic handles . Consequently, generic substitution of one 1,4-oxazepane scaffold for another is not scientifically valid for projects requiring reproducible structure-activity relationship (SAR) outcomes, specific synthetic intermediate reactivity, or consistent analytical reference standards. Users must procure the exact substitution pattern required by their experimental protocol.

7-((Benzyloxy)methyl)-1,4-oxazepane (CAS 1926190-22-8): Quantitative Differentiation Evidence and Comparative Technical Data


Physical Form and Handling Characteristics: Liquid vs. Solid Crystalline 1,4-Oxazepane Analogs

7-((Benzyloxy)methyl)-1,4-oxazepane is supplied as a liquid at ambient temperature , distinguishing it from several crystalline solid 1,4-oxazepane analogs such as 2-methyl-1,4-oxazepane hydrochloride (CAS 1246456-36-9) and (R)-1,4-oxazepan-6-ol (CAS 1022915-33-8) . This physical form difference directly impacts experimental handling, formulation workflows, and compatibility with automated liquid handling systems commonly employed in high-throughput screening and combinatorial chemistry platforms .

Physical characterization Handling Formulation Analytical reference

Commercial Purity Specifications: 98% vs. Standard 95% Procurement Options

7-((Benzyloxy)methyl)-1,4-oxazepane is commercially available at two distinct purity tiers: a standard 95% grade and a higher 98% grade . The 95% specification aligns with the baseline commercial offering for this compound class from major suppliers , while the 98% grade represents a higher-purity option suitable for applications with stringent impurity constraints . This dual-tier availability contrasts with structurally similar 1,4-oxazepane analogs such as 7-(difluoromethyl)-1,4-oxazepane hydrochloride (CAS 2059988-56-4) and 1,4-oxazepane-5-carboxylic acid hydrochloride (CAS 2866317-52-2), which are typically offered at a single purity specification .

Purity Quality control Procurement Analytical chemistry

Predicted Physicochemical Profile: Lipophilicity and Polar Surface Area Differentiation

7-((Benzyloxy)methyl)-1,4-oxazepane exhibits a predicted LogP of 1.5817 and a topological polar surface area (TPSA) of 30.49 Ų . The TPSA value of 30.49 Ų is notably lower than that of structurally related 1,4-oxazepane derivatives bearing additional polar functionality—for example, 7-(difluoromethyl)-1,4-oxazepane hydrochloride (TPSA likely elevated due to difluoromethyl and hydrochloride moieties) and 1,4-oxazepane-5-carboxylic acid hydrochloride (TPSA elevated due to carboxylic acid and hydrochloride) [1]. The compound also possesses three hydrogen bond acceptors and one hydrogen bond donor , defining a distinct hydrogen bonding capacity profile relative to N-protected analogs such as tert-butyl (2R,7R)-2-((benzyloxy)methyl)-7-methyl-1,4-oxazepane-4-carboxylate (CAS not specified), which features an additional carbamate oxygen and lacks the free secondary amine donor .

Lipophilicity Physicochemical properties ADME Drug discovery

7-((Benzyloxy)methyl)-1,4-oxazepane (CAS 1926190-22-8): Primary Research and Procurement Application Scenarios


Synthetic Intermediate in 1,4-Oxazepane Library Construction

7-((Benzyloxy)methyl)-1,4-oxazepane serves as a versatile building block for constructing diverse 1,4-oxazepane-containing compound libraries. The free secondary amine provides a reactive handle for N-alkylation, N-acylation, or N-sulfonylation derivatization , while the benzyloxymethyl group at the 7-position offers orthogonal protection strategy opportunities or serves as a sterically defined substituent for SAR exploration. The compound's liquid physical form and dual purity grade availability (95% or 98%) [1] support both exploratory chemistry and late-stage intermediate preparation. This scaffold is particularly relevant given that 1,4-oxazepane derivatives have been disclosed in patent literature as having monoamine reuptake inhibitory activity and potential utility in CNS drug discovery programs [2].

Analytical Reference Standard for LC-MS and NMR Method Development

The defined 98% purity grade of 7-((benzyloxy)methyl)-1,4-oxazepane makes it suitable for use as an analytical reference standard in method development and validation. Its molecular weight of 221.29 g/mol, distinct InChIKey (JYXLFEXQZKLJEH-UHFFFAOYSA-N), and well-defined spectroscopic signatures support unambiguous identification in LC-MS, GC-MS, and NMR workflows. The compound's predicted physicochemical parameters—LogP of 1.5817 and TPSA of 30.49 Ų —inform chromatographic method development, particularly reversed-phase HPLC conditions. For laboratories synthesizing or analyzing related 1,4-oxazepane derivatives, this compound provides a benchmark for retention time calibration and impurity profiling.

Building Block for CNS-Targeted Drug Discovery Screening

The 1,4-oxazepane scaffold is a recognized privileged structure in CNS drug discovery, with clinically validated examples including amoxapine, nitroxapine, and loxapine [1]. 7-((Benzyloxy)methyl)-1,4-oxazepane, with its free secondary amine, three hydrogen bond acceptors, and moderate predicted LogP of 1.5817 , occupies a favorable physicochemical space for CNS penetration according to established drug-likeness guidelines. The compound is structurally positioned for incorporation into screening libraries targeting monoamine reuptake mechanisms, a therapeutic area for which 1,4-oxazepane derivatives have been specifically patented [2]. Procurement of this exact substitution pattern ensures that SAR studies maintain fidelity to the specific steric and electronic environment defined by the 7-benzyloxymethyl moiety.

Precursor for Chiral 1,4-Oxazepane Derivative Synthesis

7-((Benzyloxy)methyl)-1,4-oxazepane can serve as a precursor for the synthesis of chiral, enantiomerically enriched 1,4-oxazepane derivatives. Related benzyloxymethyl-substituted oxazepanes have been utilized in stereoselective synthetic routes, with methods described for achieving high stereoselectivity through controlled cyclization and reduction sequences [3]. The compound's 7-position benzyloxymethyl substituent provides a steric and electronic handle that can influence diastereoselectivity in subsequent transformations. For laboratories developing scalable synthetic protocols toward functionalized oxazepanes—a need identified in recent process chemistry literature [4]—this compound offers a commercially available entry point with defined purity specifications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-((Benzyloxy)methyl)-1,4-oxazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.